![molecular formula C10H9N3O2 B2785136 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-53-4](/img/structure/B2785136.png)
4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole compounds often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. However, the specific synthesis process for “4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazole compounds generally consists of a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms1. The specific molecular structure of “4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one” could not be found in the sources I accessed.
Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions. However, the specific chemical reactions involving “4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A novel and environmentally friendly protocol for synthesizing derivatives of pyrazolone compounds, including those structurally related to 4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, was developed using ultrasound-mediated condensation. This method offers advantages such as simple work-up procedures, shorter reaction times, and higher yields, highlighting its potential for efficient synthesis in chemical research (Wang et al., 2011).
Biological and Medicinal Applications
- Research on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives showed promising biological activity. Preliminary evaluation indicated that certain compounds could suppress lung cancer cell growth through cell cycle arrest and autophagy, demonstrating the potential for therapeutic applications (Zheng et al., 2010).
Corrosion Inhibition
- Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl solution. The study revealed that these compounds exhibit significant inhibition efficiency, suggesting their utility in protecting industrial materials against corrosion. This research highlights the application of pyrazolone derivatives in materials science and engineering (Yadav et al., 2016).
Liquid Crystalline Properties
- The synthesis and characterization of Schiff base and cinnamate central linkages involving 1,3,5-trisubstituted pyrazolone ring system and their Cu(II) complexes revealed liquid crystalline properties. These findings suggest potential applications in the development of new liquid crystal materials for display technologies and other optical applications (Thaker et al., 2013).
Catalytic and Synthetic Applications
- The catalytic applications of a novel nano ionic liquid were explored in the synthesis of pyrazole derivatives, demonstrating efficient and green conditions for producing these compounds. This study underscores the importance of innovative catalytic strategies in organic synthesis and the potential environmental benefits of such approaches (Zolfigol et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For “4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one”, such information is not available in the sources I found.
Direcciones Futuras
The future directions for research on a specific compound would depend on the current state of knowledge about that compound. For “4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one”, such information is not available in the sources I found.
Propiedades
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-3-phenyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10-8(6-11-15)9(12-13-10)7-4-2-1-3-5-7/h1-6,8,15H,(H,13,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEYLRZNOIXDRI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

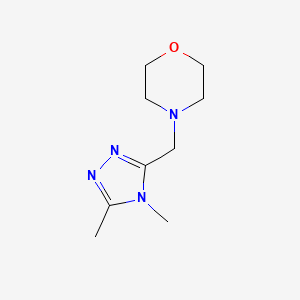
![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

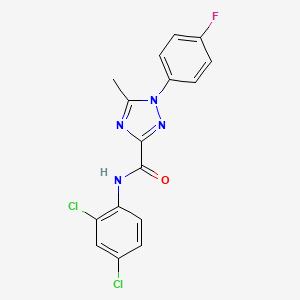
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
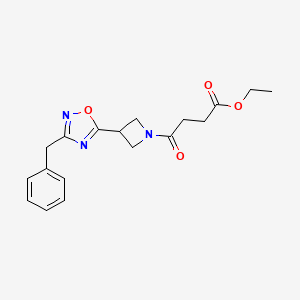
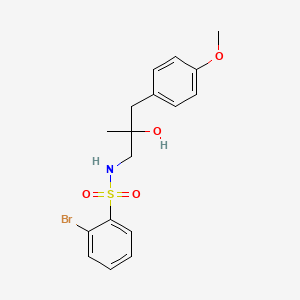
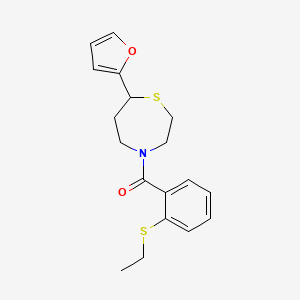
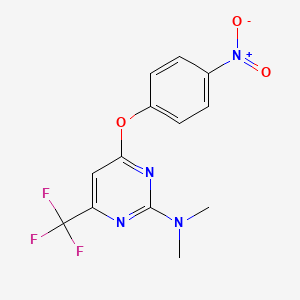
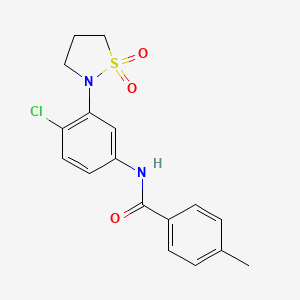
![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)
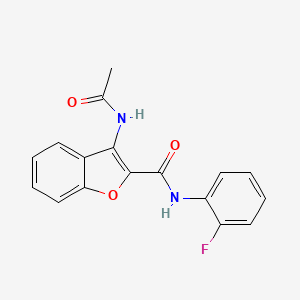
![6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2785076.png)